D-Histidine

描述

D-组氨酸是氨基酸组氨酸的对映异构体,对生物体内的蛋白质合成和各种代谢过程至关重要。与更常见的L-组氨酸不同,D-组氨酸在自然界中并不常见,但在科学研究和工业中具有独特的性质和应用。

作用机制

D-组氨酸通过多种机制发挥作用:

酶抑制: D-组氨酸可以抑制某些酶,影响代谢途径。

生物膜破坏: 研究表明,它可以破坏细菌中的生物膜形成,增强抗生素的疗效。

类似化合物:

L-组氨酸: 更常见的对映异构体,对蛋白质合成至关重要。

DL-组氨酸: D-组氨酸和L-组氨酸的外消旋混合物。

比较:

独特性: D-组氨酸独特之处在于它能够破坏生物膜形成并增强抗生素疗效,这些性质在L-组氨酸中并不常见。

应用: 虽然L-组氨酸广泛用于营养补充剂和医疗治疗中,但D-组氨酸的应用更加专业,特别是在研究和工业环境中。

生化分析

Biochemical Properties

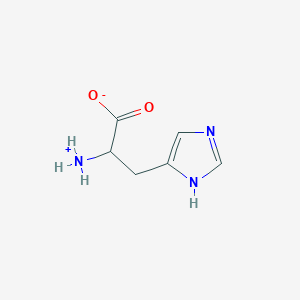

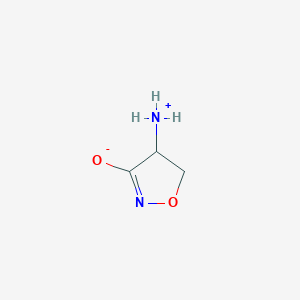

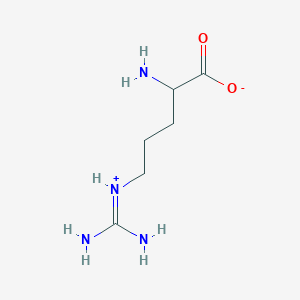

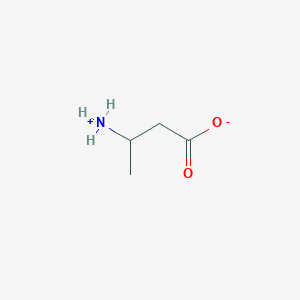

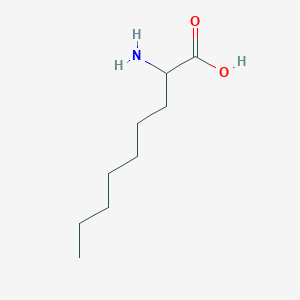

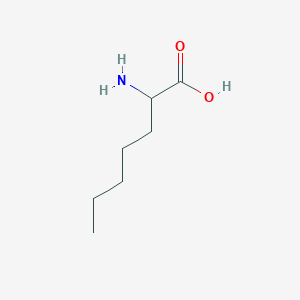

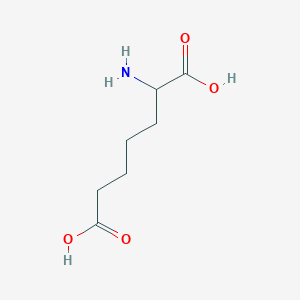

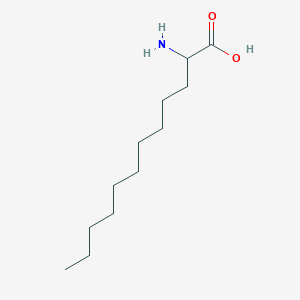

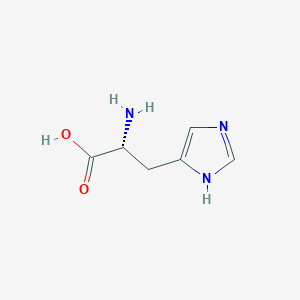

D-Histidine, like its L-isomer, contains an α-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH . The imidazole side chain can donate and accept protons, thus enabling this compound to participate in various enzymatic reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to downregulate the mRNA expression of virulence and quorum sensing (QS)-associated genes in Pseudomonas aeruginosa PAO1 without affecting bacterial growth . Moreover, this compound has been shown to inhibit biofilm formation and trigger the disassembly of mature biofilms .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, this compound has been shown to protect against zinc-induced neurotoxicity not by inhibiting zinc chelation, thereby preventing increases in intracellular Zn2+ . Furthermore, this compound is metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on the cells it interacts with. For instance, this compound has been shown to combat biofilm formation and enhance the effect of amikacin against Pseudomonas aeruginosa in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a diet rich in the amino acid histidine has been shown to increase the effectiveness of methotrexate treatment and lower toxicity in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The oligopeptide/histidine transporters PHT1 and PHT2, two mammalian solute carrier family 15A proteins, mediate the transmembrane transport of histidine and some di/tripeptides via proton gradient .

Subcellular Localization

This compound and its related proteins have been shown to localize in various subcellular compartments. This localization is lost when the histidine repeat is deleted .

准备方法

合成路线和反应条件: D-组氨酸可以通过多种方法合成,包括:

酶学拆分: 该方法涉及使用酶选择性地将L-组氨酸转化为D-组氨酸。

化学合成: 这涉及使用化学试剂通过一系列反应将L-组氨酸转化为D-组氨酸,包括外消旋化和拆分步骤。

工业生产方法: D-组氨酸的工业生产通常涉及使用基因改造微生物的发酵过程。这些微生物被改造以大量生产D-组氨酸,然后通过各种色谱技术进行纯化。

化学反应分析

反应类型: D-组氨酸会发生多种类型的化学反应,包括:

氧化: D-组氨酸可以被氧化形成各种产物,包括咪唑衍生物。

还原: 还原反应可以将D-组氨酸转化为相应的醇或胺。

取代: D-组氨酸可以发生取代反应,其中咪唑环上的官能团被其他基团取代。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 取代反应通常涉及卤化剂,如溴或氯。

主要产物:

氧化产物: 咪唑衍生物。

还原产物: 醇和胺。

取代产物: 卤代组氨酸衍生物。

科学研究应用

D-组氨酸在科学研究中具有广泛的应用,包括:

化学: 用作合成复杂分子的手性构建单元。

生物学: 研究其在酶催化和蛋白质相互作用中的作用。

工业: 用于生产药物和作为食品添加剂。

相似化合物的比较

L-histidine: The more common enantiomer, essential for protein synthesis.

DL-histidine: A racemic mixture of D-histidine and L-histidine.

Comparison:

Applications: While L-histidine is widely used in nutritional supplements and medical treatments, this compound’s applications are more specialized, particularly in research and industrial settings.

属性

IUPAC Name |

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVDQJCIGZPNO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

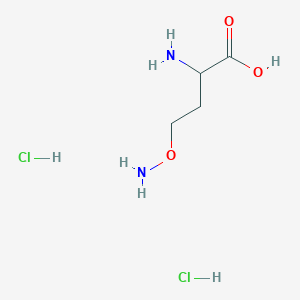

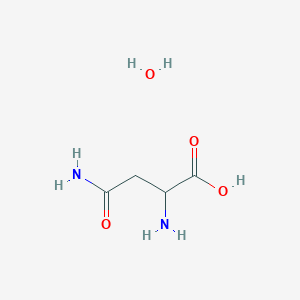

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889344 | |

| Record name | D-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-50-8 | |

| Record name | D-Histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Histidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-histidine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-HISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JE5HRM5CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does D-Histidine exhibit any biological activity?

A1: Yes, research suggests that this compound possesses various biological activities, including anti-inflammatory [] and appetite-suppressing effects []. Additionally, it shows potential in inhibiting the growth of specific bacteria like Porphyromonas gingivalis [, ].

Q2: How does this compound exert its anti-inflammatory effect?

A2: Studies indicate that this compound, similar to L-Histidine, can scavenge reactive oxygen species (ROS) []. This ROS scavenging ability is attributed to the presence of the imidazole ring in its structure.

Q3: Can this compound cross the blood-brain barrier?

A3: Yes, research has shown that this compound can penetrate the blood-brain barrier, although at a slower rate compared to L-Histidine []. Interestingly, once in the brain, this compound is removed very slowly, leading to its continuous accumulation [].

Q4: Does this compound influence histamine levels in the brain?

A4: While L-Histidine is a precursor to histamine, studies on rats indicate that this compound administration does not affect brain histamine concentrations []. This suggests that this compound might exert its appetite-suppressing effects through a different pathway than L-Histidine [].

Q5: Can bacteria utilize this compound?

A5: Yes, certain bacteria, including Salmonella typhimurium [, , , ] and Fusobacterium nucleatum [], can utilize this compound. This utilization often involves the conversion of this compound to L-Histidine through racemization [, , , ].

Q6: Are there specific transport systems for this compound in bacteria?

A6: Research on Salmonella typhimurium suggests that mutations in genes encoding histidine permease can allow for this compound transport, although at low levels []. These findings indicate that certain bacterial transporters might have a low affinity for this compound.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C6H9N3O2, and its molecular weight is 155.15 g/mol.

Q8: What spectroscopic techniques are useful for characterizing this compound?

A8: Various spectroscopic methods are used to characterize this compound, including:

- NMR Spectroscopy: 1H and 13C NMR can provide structural information and are particularly useful for studying the interaction of this compound with metal complexes and nucleotides [].

- Circular Dichroism (CD) Spectroscopy: This technique can differentiate between enantiomers and is used to study the chiral recognition properties of this compound and its complexes [, , ].

- Terahertz Spectroscopy: This method has been employed to detect low content enantiomer impurities in L-Histidine crystals, demonstrating its sensitivity in differentiating between L- and this compound [].

Q9: Is this compound stable under different conditions?

A9: While specific studies on the stability of this compound are limited in the provided research, it is known that amino acids, in general, can degrade under certain conditions. Factors like temperature, pH, and the presence of other chemicals can influence their stability. Further research is needed to fully understand the stability profile of this compound.

Q10: Are there any applications of this compound related to material compatibility?

A10: Research shows the potential application of this compound in chiral modification of zeolitic imidazolate framework-90 (ZIF-90) []. This modified material demonstrated enantioselectivity in separating various drug enantiomers, highlighting the potential of this compound in developing chiral stationary phases for analytical separations [].

Q11: Have computational methods been used to study this compound?

A11: Yes, computational chemistry techniques have been employed to investigate this compound:

- Molecular Modeling: Molecular modeling studies have provided insights into the interaction of this compound with fullerene derivatives, supporting the development of enantioselective sensors [].

Q12: Are there any in vivo studies demonstrating the efficacy of this compound?

A15: Yes, this compound has demonstrated promising neuroprotective effects in an in vivo rat model of zinc-induced neurotoxicity, suggesting its potential therapeutic application in conditions like vascular-type dementia [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。